molecular formula C26H30ClFN2O2 B1232432 LEVOCABASTINE HYDROCHLORIDE

LEVOCABASTINE HYDROCHLORIDE

Cat. No.: B1232432
M. Wt: 457 g/mol
InChI Key: OICFWWJHIMKBCD-SIVZACIGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levocabastine hydrochloride involves several steps, starting from commercially available and optically pure epoxide. The process includes the preparation of key intermediates without chiral resolution and effective detosylation . The overall yield of the synthesis is approximately 14.2%, with a purity greater than 99.5% .

Industrial Production Methods

Industrial production of this compound follows a practical and sustainable method that does not require chromatographic purification. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Levocabastine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: Common in the synthesis process.

    Reduction Reactions: Used in the preparation of intermediates.

    Oxidation Reactions: Less common but can occur under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Often involve reagents like alkyl halides and bases.

    Reduction Reactions: Typically use reducing agents such as sodium borohydride.

    Oxidation Reactions: May involve oxidizing agents like potassium permanganate.

Major Products

The major product of these reactions is this compound itself, with intermediates formed during the synthesis process .

Scientific Research Applications

Levocabastine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Another second-generation H1 receptor antagonist used for similar indications.

    Loratadine: Known for its long-lasting effects and minimal sedation.

    Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.

Uniqueness

Levocabastine hydrochloride is unique due to its high specificity for histamine H1 receptors and its additional action on neurotensin 2 receptors, which is not commonly seen in other antihistamines .

By understanding the detailed aspects of this compound, researchers and medical professionals can better appreciate its applications and benefits in various fields.

Properties

Molecular Formula

C26H30ClFN2O2

Molecular Weight

457 g/mol

IUPAC Name

(3R,4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m0./s1

InChI Key

OICFWWJHIMKBCD-SIVZACIGSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl

Pictograms

Irritant

Synonyms

1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Bilina
lévophta
levocabastine
levocabastine hydrochloride
levophta
livocab
livostin

Origin of Product

United States

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